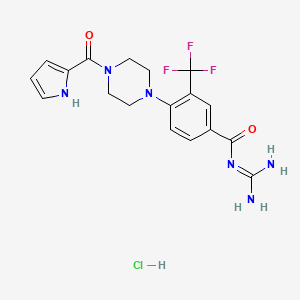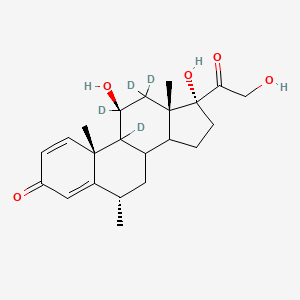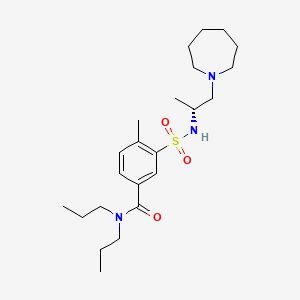
BChE-IN-30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BChE-IN-30 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline Butyrylcholinesterase is found in the blood plasma and liver and plays a role in the breakdown of acetylcholine, a neurotransmitter
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer selectivity and potency to the inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and identity of the compound.
化学反应分析
Types of Reactions
BChE-IN-30 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can modulate the compound’s activity and selectivity. These derivatives are often tested for their efficacy and safety in biological assays.
科学研究应用
BChE-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of butyrylcholinesterase inhibitors.
Biology: Employed in assays to investigate the role of butyrylcholinesterase in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s disease, where butyrylcholinesterase activity is implicated.
Industry: Utilized in the development of diagnostic assays and screening tools for butyrylcholinesterase activity.
作用机制
BChE-IN-30 exerts its effects by binding to the active site of butyrylcholinesterase, inhibiting its enzymatic activity. This binding prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The inhibition of butyrylcholinesterase can modulate cholinergic neurotransmission and has potential therapeutic benefits in conditions where acetylcholine levels are dysregulated.
相似化合物的比较
BChE-IN-30 is compared with other butyrylcholinesterase inhibitors, such as:
Tacrine: An older inhibitor with less selectivity and more side effects.
Donepezil: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used in Alzheimer’s disease treatment.
Rivastigmine: Another dual inhibitor with a different mechanism of action.
This compound is unique in its high selectivity for butyrylcholinesterase, making it a valuable tool for studying the specific role of this enzyme without affecting acetylcholinesterase activity.
Conclusion
This compound is a selective butyrylcholinesterase inhibitor with significant potential in scientific research and therapeutic applications. Its synthesis involves multiple steps and careful optimization of reaction conditions. The compound undergoes various chemical reactions, leading to derivatives with different properties. This compound’s mechanism of action involves inhibiting butyrylcholinesterase, which can modulate cholinergic neurotransmission. Compared to similar compounds, this compound offers unique advantages in selectivity and specificity.
属性
分子式 |
C23H39N3O3S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC 名称 |
3-[[(2R)-1-(azepan-1-yl)propan-2-yl]sulfamoyl]-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C23H39N3O3S/c1-5-13-26(14-6-2)23(27)21-12-11-19(3)22(17-21)30(28,29)24-20(4)18-25-15-9-7-8-10-16-25/h11-12,17,20,24H,5-10,13-16,18H2,1-4H3/t20-/m1/s1 |
InChI 键 |
PMHDNCZSKVSYPE-HXUWFJFHSA-N |
手性 SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N[C@H](C)CN2CCCCCC2 |
规范 SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)CN2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


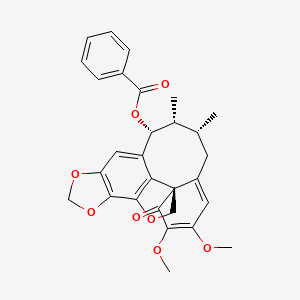
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

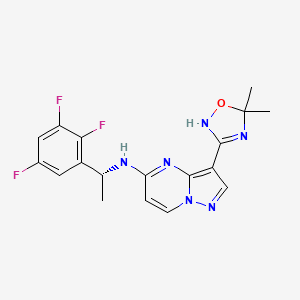
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)

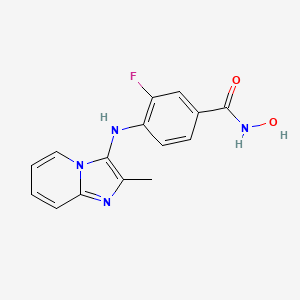
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
